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Compound of Interest

4'-Isobutyl-2,2-
Compound Name: _ _
dibromopropiophenone

Cat. No.: B119324

An In-depth Technical Guide on 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one

This technical guide provides a comprehensive overview of 2,2-dibromo-1-[4-(2-
methylpropyl)phenyl]propan-1-one, an alpha-dihalogenated ketone. Due to the limited
availability of direct experimental data for this specific compound, this document synthesizes
information from related chemical structures and general principles of organic chemistry and
toxicology to present a thorough profile. This guide is intended for researchers, scientists, and
professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

The compound with the common name 4'-Isobutyl-2,2-dibromopropiophenone is
systematically named under IUPAC nomenclature.

IUPAC Name: 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one[1][2]

Synonyms: 4'-Isobutyl-2,2-dibromopropiophenone, 2,2-Dibromo-1-(4-isobutylphenyl)propan-
1-one[1]

CAS Number: 104483-05-8[1][2]
A summary of its key chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one
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Property Value Source
Molecular Formula C13H16Br20 [1112]
Molecular Weight 348.07 g/mol [2]
Appearance White Low Melting Solid [1]
Storage 2-8°C Refrigerator [1]

SMILES CC(C)Celeec(cel)C(=0)C(C) o
(Br)Br

InChl=1S/C13H16Br20/c1-
9(2)8-10-4-6-11(7-5-

InChl [2]
10)12(16)13(3,14)15/h4-

7,9H,8H2,1-3H3

Proposed Synthesis

While specific experimental protocols for the synthesis of 2,2-dibromo-1-[4-(2-
methylpropyl)phenyl]propan-1-one are not readily available in the literature, a plausible
synthetic route can be proposed based on the known chemistry of a-dihalogenation of ketones.
The logical precursor for this synthesis is 4'-isobutylpropiophenone.[3]

Experimental Protocol: Synthesis of 2,2-dibromo-1-[4-(2-
methylpropyl)phenyl]propan-1-one via Bromination of
4'-Isobutylpropiophenone

Objective: To synthesize 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one by the direct
bromination of 4'-isobutylpropiophenone.

Materials:
e 4'-|sobutylpropiophenone
e Bromine (Br2)

o Acetic Acid (glacial) or another suitable solvent like Dichloromethane
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e Sodium bicarbonate solution (saturated)
e Sodium sulfate (anhydrous)

e Round-bottom flask

e Dropping funnel

e Magnetic stirrer

* Ice bath

e Separatory funnel

» Rotary evaporator

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping
funnel, dissolve 4'-isobutylpropiophenone in glacial acetic acid. Cool the flask in an ice bath.

e Bromination: Slowly add a stoichiometric excess (approximately 2.2 equivalents) of bromine,
dissolved in a small amount of glacial acetic acid, to the stirred solution via the dropping
funnel. The rate of addition should be controlled to maintain the reaction temperature below
10°C.

» Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room
temperature. The progress of the reaction can be monitored by Thin Layer Chromatography
(TLC) until the starting material is consumed.

o Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker
containing cold water. Neutralize the excess acid by slowly adding a saturated solution of
sodium bicarbonate until effervescence ceases.

o Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable
organic solvent, such as dichloromethane.
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» Washing: Wash the combined organic layers with water and then with a saturated brine
solution.

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate the solvent using a rotary evaporator to yield the crude product.

e Purification: The crude 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one can be further
purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column
chromatography on silica gel.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of 2,2-dibromo-1-[4-(2-
methylpropyl)phenyl]propan-1-one.

Potential Biological Activity and Toxicological
Profile

Direct studies on the biological activity of 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-
one are not available. However, its structural features—a brominated propiophenone derivative
—allow for informed speculation on its potential biological effects and toxicity.

Potential Biological Activity

The presence of bromine atoms can significantly influence the biological properties of organic
compounds. Bromophenols, for instance, are known to exhibit a range of activities including
antimicrobial, antioxidant, and anticancer effects.[4] The introduction of bromine can increase
lipophilicity, potentially enhancing membrane permeability and interaction with biological
targets.[2] Some studies have indicated that bromination can either increase or have little effect
on the antioxidant activity of phenolic compounds.[4] It is plausible that 2,2-dibromo-1-[4-(2-
methylpropyl)phenyl]propan-1-one could exhibit some level of antimicrobial or cytotoxic activity,
a common feature of alpha-halogenated ketones.

Toxicological Profile

Alpha-dihalogenated ketones are generally considered to be reactive electrophiles and are
often toxic. Their toxicity is primarily attributed to their ability to covalently modify cellular
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nucleophiles, such as the side chains of amino acids in proteins (e.g., cysteine, histidine, and
lysine) and nucleobases in DNA.

Mechanism of Toxicity:

The primary mechanism of toxicity for alpha-halogenated ketones involves nucleophilic
substitution reactions where a cellular nucleophile attacks the carbon atom bearing the
halogen, displacing a halide ion. This can lead to enzyme inhibition, disruption of protein
function, and induction of oxidative stress. The presence of two bromine atoms on the alpha-
carbon in 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one likely enhances its
electrophilicity and reactivity compared to its monobrominated counterpatrt.

Exposure to a-diketones and related compounds has been associated with respiratory tract
damage.[5] The toxicity is often linked to the covalent modification of arginine residues in
critical proteins.[5] Halogenated hydrocarbons, as a class, have been shown to induce lipid
peroxidation and disturb chromosome segregation.[6] The potential for 2,2-dibromo-1-[4-(2-
methylpropyl)phenyl]propan-1-one to induce such effects warrants caution in its handling and
use. Ketonic solvents have been observed to potentiate the nephrotoxic and hepatotoxic
effects of some halogenated hydrocarbons.[7]

The following diagram illustrates a generalized signaling pathway for the cellular toxicity of
alpha-halogenated ketones.

Caption: Generalized pathway of cellular toxicity for alpha-halogenated ketones.

Potential Applications in Research and
Development

Given its structure, 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one is most likely utilized
as a chemical intermediate in organic synthesis. It could serve as a precursor for the synthesis
of various pharmaceuticals or other complex organic molecules. The 4-isobutylphenyl moiety is
a key structural feature of the widely used non-steroidal anti-inflammatory drug (NSAID),
ibuprofen.[8][9][10][11][12][13] This suggests that 2,2-dibromo-1-[4-(2-
methylpropyl)phenyl]propan-1-one could potentially be an intermediate or a starting material in
novel synthetic routes to ibuprofen or its analogs. The two bromine atoms provide reactive sites
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for a variety of chemical transformations, such as Favorskii rearrangements or other
nucleophilic substitution reactions, to introduce different functional groups.

Conclusion

2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one is a halogenated ketone with limited
directly reported experimental data. Based on its chemical structure and the properties of
related compounds, it is likely a reactive chemical intermediate with potential applications in
organic synthesis, particularly in the development of pharmaceuticals. Its toxicological profile is
presumed to be similar to other alpha-dihalogenated ketones, warranting careful handling. This
technical guide provides a foundational understanding of this compound, which should be
supplemented with experimental data as it becomes available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits
of These Unknown Compounds [mdpi.com]

e 3. 4-ISOBUTYLPROPIOPHENONE | 59771-24-3 [chemicalbook.com]
e 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nim.nih.gov]

» 5. Diacetyl and related flavorant a-Diketones: Biotransformation, cellular interactions, and
respiratory-tract toxicity - PubMed [pubmed.ncbi.nim.nih.gov]

» 6. Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants
for the disturbance of chromosome segregation and the induction of lipid peroxidation -
PubMed [pubmed.nchbi.nlm.nih.gov]

o 7. Nephrotoxic interactions between ketonic solvents and halogenated aliphatic chemicals -
PubMed [pubmed.ncbi.nlm.nih.gov]

» 8. Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against
human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b119324?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/384766037_SYNTHESIS_AND_BIOLOGICAL_ACTIVITY_OF_BROMINATED_PHENOLS_WITH_LACTAMOMETHYL_MOIETIES_-NATURAL_COMPOUNDS_ANALOGUES
https://www.mdpi.com/2673-9976/35/1/11
https://www.mdpi.com/2673-9976/35/1/11
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9113026.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC3148503/
https://pubmed.ncbi.nlm.nih.gov/28179188/
https://pubmed.ncbi.nlm.nih.gov/28179188/
https://pubmed.ncbi.nlm.nih.gov/8548852/
https://pubmed.ncbi.nlm.nih.gov/8548852/
https://pubmed.ncbi.nlm.nih.gov/8548852/
https://pubmed.ncbi.nlm.nih.gov/6394413/
https://pubmed.ncbi.nlm.nih.gov/6394413/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11042172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11042172/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

9. researchgate.net [researchgate.net]
e 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

e 11. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related
compounds - Google Patents [patents.google.com]

e 12. CN101456808A - Method for preparing ibuprofen - Google Patents [patents.google.com]
e 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eq]

 To cite this document: BenchChem. [4'-Isobutyl-2,2-dibromopropiophenone IUPAC name].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b119324#4-isobutyl-2-2-dibromopropiophenone-iupac-
name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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